molecular formula C23H29ClN2O B584749 N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride CAS No. 209808-47-9

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Cat. No. B584749
CAS RN: 209808-47-9
M. Wt: 384.948
InChI Key: OTXTZCLQEGSAMW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a novel, exceptionally selective, potent delta opioid receptor agonist . It has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .


Synthesis Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is C23H29ClN2O . The InChI string is InChI=1S/C23H28N2O.ClH/c1-3-25 (4-2)23 (26)21-12-10-19 (11-13-21)22 (18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H . The Canonical SMILES is CCN (CC)C (=O)C1=CC=C (C=C1)C (=C2CCNCC2)C3=CC=CC=C3.Cl .


Chemical Reactions Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .


Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is 384.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 384.1968412 g/mol and the monoisotopic mass is 384.1968412 g/mol . The topological polar surface area is 32.3 Ų .

Scientific Research Applications

Pancreatic Toxicity and Insulin Depletion

AR-M 1000390 hydrochloride: has been studied for its effects on the pancreas, particularly concerning insulin depletion. In vivo studies in rats have shown that treatment with this compound can cause vacuolation in the β-cells of the pancreas, leading to insulin depletion and hyperglycemia . This effect was also observed in vitro in the rat pancreatic β-cell line RINm5F, where it inhibited intracellular insulin content and secretion . The compound’s impact on insulin synthesis and release provides valuable insights into the mechanisms of pancreatic toxicity and potential drug-induced pancreatic diseases.

Delta-Opioid Receptor Agonism

The compound is a potent and exceptionally selective delta-opioid receptor agonist. It exhibits high binding affinity for the delta-opioid receptor with an EC50 of 7.2±0.9 nM, showing significant selectivity over other opioid receptors . This selectivity makes it a valuable tool for studying delta-opioid receptor-mediated physiological and pathological processes.

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, such as AR-M 1000390 hydrochloride , are important in the pharmaceutical industry. They are present in various classes of pharmaceuticals and have been the subject of extensive research for their synthesis and pharmacological applications . The compound’s piperidine moiety is a key structural element in many biologically active molecules, making it a significant subject for drug design and discovery.

Cancer Cell Cytotoxicity

Research has indicated that certain N-(piperidine-4-yl) benzamide compounds, which include AR-M 1000390 hydrochloride , have effects against cancer cells. The presence of specific functional groups on these compounds can increase their cytotoxicity, suggesting potential applications in cancer therapy .

Insulin Secretion and Diabetes Research

AR-M 1000390 hydrochloride: has been used to study insulin secretion mechanisms. Its ability to induce insulin depletion without affecting cell survival makes it a useful compound for diabetes research, particularly in understanding the regulation of insulin synthesis and the potential risks of drug-induced diabetes .

Neuropharmacology

Due to its action as a delta-opioid receptor agonist, AR-M 1000390 hydrochloride is relevant in neuropharmacological research. It can be used to explore the role of delta-opioid receptors in pain, mood regulation, and other central nervous system functions .

Analgesic Response and Hyperalgesia

The compound does not trigger acute desensitization of the analgesic response and has been shown to reduce CFA-induced hyperalgesia. Its brain penetration following systemic administration makes it a candidate for developing new analgesics .

Drug-Induced Pancreatic Disease

Given its effects on the pancreas and insulin levels, AR-M 1000390 hydrochloride serves as a model compound for studying drug-induced pancreatic disease. It helps in understanding the potential risks and mechanisms behind drug-induced conditions like diabetes .

Safety and Hazards

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .

properties

IUPAC Name

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXTZCLQEGSAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

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